molecular formula C15H15ClO B8423434 4-[2-Chloroethyl]-4'-methoxy-biphenyl

4-[2-Chloroethyl]-4'-methoxy-biphenyl

Cat. No.: B8423434
M. Wt: 246.73 g/mol
InChI Key: ZNPWFAWDQBGQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Chloroethyl]-4'-methoxy-biphenyl is a synthetic biphenyl derivative intended for research and development applications in a controlled laboratory environment. This compound is part of the biphenyl family, a class of organic structures known for their utility in material science and as key intermediates in pharmaceutical development . Biphenyl cores, especially those with methoxy substitutions, are frequently explored in medicinal chemistry for their potential biological activities . Researchers may investigate this compound for its physicochemical properties or its potential as a precursor in synthetic organic chemistry. The structure combines a biphenyl system with a methoxy group at the 4'-position and a chloroethyl chain at the 4-position, offering a unique template for structure-activity relationship (SAR) studies. Handle this material with care, using appropriate personal protective equipment. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

1-(2-chloroethyl)-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C15H15ClO/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10-11H2,1H3

InChI Key

ZNPWFAWDQBGQFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CCCl

Origin of Product

United States

Advanced Synthetic Strategies for 4 2 Chloroethyl 4 Methoxy Biphenyl and Structural Analogues

Methodologies for Constructing the Biphenyl (B1667301) Framework

The formation of the C-C bond between the two phenyl rings is the cornerstone of synthesizing 4-[2-Chloroethyl]-4'-methoxy-biphenyl. Modern organometallic catalysis offers a suite of powerful tools for this purpose, with palladium-catalyzed cross-coupling reactions being the most prominent.

Palladium-catalyzed reactions are central to modern organic synthesis due to their efficiency, functional group tolerance, and mild reaction conditions. wikipedia.orgrsc.org The Suzuki-Miyaura, Heck, and Sonogashira reactions are primary examples used extensively for constructing biaryl systems.

The Suzuki-Miyaura coupling is arguably the most common method for synthesizing unsymmetrical biphenyls. wikipedia.orgudel.edu This reaction involves the cross-coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of the 4-methoxy-biphenyl core, a typical approach would involve the reaction of 4-methoxyphenylboronic acid with a 1-halo-4-(2-chloroethyl)benzene or, alternatively, 4-bromoanisole (B123540) with 4-(2-chloroethyl)phenylboronic acid. researchgate.netresearchgate.net The reaction is highly efficient, tolerates a wide variety of functional groups, and numerous catalyst systems have been developed to achieve high yields. researchgate.netrsc.orgarkat-usa.orggoogle.com

The Heck reaction (or Mizoroki-Heck reaction) provides another route, coupling an aryl halide with an alkene using a palladium catalyst and a base. rsc.org To form the desired biphenyl precursor, one could couple 4-bromoanisole with 4-vinylphenyl derivative. Subsequent reduction of the newly formed double bond would be necessary to obtain the ethyl bridge. A more direct approach could involve the coupling of an aryl halide with ethylene (B1197577) to introduce the vinyl group, which is then further functionalized. nih.gov While powerful, controlling regioselectivity can be a challenge, and the reaction conditions must be optimized to favor the desired product. liv.ac.uk

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis
ReactionCoupling PartnersTypical Catalyst/BaseKey AdvantagesConsiderations
Suzuki-Miyaura CouplingArylboronic Acid + Aryl HalidePd(PPh₃)₄ / Na₂CO₃ or K₂CO₃High functional group tolerance, commercially available reagents, mild conditions. wikipedia.orgudel.eduBoronic acids can undergo side reactions (e.g., protodeboronation).
Heck ReactionAlkene + Aryl HalidePd(OAc)₂ / PPh₃ / Et₃NDirect formation of C=C bond, avoids organometallic reagents. rsc.orgMay require subsequent reduction; regioselectivity can be an issue. liv.ac.uk
Sonogashira CouplingTerminal Alkyne + Aryl HalidePdCl₂(PPh₃)₂ / CuI / Amine BaseDirect formation of an alkyne linkage, mild conditions. wikipedia.orgorganic-chemistry.orgRequires subsequent reduction of the alkyne; potential for homocoupling (Glaser coupling). wikipedia.org

While palladium-catalyzed reactions are dominant, other methods for C-C bond formation are also effective for creating biphenyl derivatives.

The Negishi coupling utilizes an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its high reactivity and functional group tolerance. organic-chemistry.org The synthesis of the 4-methoxy-biphenyl core could be achieved by coupling a 4-methoxyphenylzinc halide with a suitably substituted aryl halide. The organozinc reagents are typically prepared in situ, adding to the versatility of this method. frontiersin.org

The Hiyama coupling employs an organosilane as the coupling partner for an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source (like TBAF) or a base, which is crucial for the transmetalation step. organic-chemistry.org For instance, 4-bromoanisole can be coupled with a phenyltriethoxysilane (B1206617) derivative to yield the 4-methoxybiphenyl (B1664174) product. nih.govmdpi.com The low toxicity and stability of organosilanes make this an attractive alternative. wikipedia.org

Achieving the correct substitution pattern on the biphenyl framework is critical. In the context of cross-coupling reactions, regioselectivity is primarily controlled by the starting materials. For the synthesis of this compound, the most straightforward strategy is to begin with two benzene (B151609) rings that are already functionalized at the para-positions.

For example, in a Suzuki-Miyaura coupling, reacting 4-bromoanisole (where the methoxy (B1213986) group is para to the bromine) with 4-(2-chloroethyl)phenylboronic acid (where the chloroethyl group is para to the boronic acid) directly yields the desired 4,4'-disubstituted biphenyl skeleton. This approach circumvents the challenges associated with the direct and regioselective functionalization of an unsubstituted biphenyl core, which often leads to mixtures of ortho, meta, and para isomers.

Introduction and Transformation of the Chloroethyl Moiety

Once the 4'-methoxy-biphenyl core is established with an appropriate functional handle (e.g., an ethyl or hydroxyethyl (B10761427) group) at the 4-position, the next critical phase is the introduction of the chlorine atom.

If the biphenyl framework is synthesized with an ethyl group already in place (i.e., 4-ethyl-4'-methoxy-biphenyl), the chloroethyl moiety can be introduced via side-chain halogenation. This transformation typically proceeds through a free-radical mechanism. The reaction is carried out by treating the alkylarene with a chlorinating agent, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), in the presence of a radical initiator like UV light or heat.

The selectivity for the benzylic position (the carbon atom directly attached to the aromatic ring) is high because the intermediate benzylic radical is stabilized by resonance with the phenyl ring. However, this method can lead to over-halogenation or a mixture of products, requiring careful control of reaction conditions.

A more controlled and widely used method involves the synthesis of a precursor alcohol, such as 2-(4'-methoxybiphenyl-4-yl)ethanol, which is then converted to the final chloroethyl compound. This alcohol can be prepared through various standard synthetic routes, for instance, by reduction of 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one. tcichemicals.com The conversion of the primary alcohol to an alkyl chloride is a standard transformation in organic synthesis.

Several reagents are effective for this conversion:

Thionyl Chloride (SOCl₂) : This is one of the most common reagents for converting primary alcohols to alkyl chlorides. masterorganicchemistry.com The reaction is typically performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. brainly.comchegg.com The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion in an Sₙ2 reaction, resulting in inversion of stereochemistry if the carbon is chiral. brainly.com

Appel Reaction : This reaction uses triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to convert alcohols to alkyl chlorides under mild conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds with high yields and, like the thionyl chloride method, results in inversion of configuration at a stereocenter via an Sₙ2 mechanism. nrochemistry.comtutorchase.comjk-sci.com The driving force is the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.org

Table 2: Reagents for Conversion of 2-(4'-methoxybiphenyl-4-yl)ethanol to the Chloro-derivative
Reagent SystemTypical ConditionsMechanismAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Pyridine or neat, 0 °C to refluxSₙ2 (with pyridine)Gaseous byproducts (SO₂, HCl) are easily removed. brainly.comReagent is corrosive and moisture-sensitive.
Appel Reaction (PPh₃, CCl₄)Inert solvent (e.g., CH₂Cl₂), room temp.Sₙ2Very mild conditions, high yields. organic-chemistry.orgtutorchase.comUse of restricted CCl₄; stoichiometric triphenylphosphine oxide byproduct must be removed. wikipedia.org
Concentrated HCl / ZnCl₂HeatSₙ1 or Sₙ2Inexpensive reagents.Harsh acidic conditions may not be suitable for sensitive substrates.

Synthetic Routes to Ethyl-Substituted Biphenyls

The introduction of an ethyl group onto a biphenyl scaffold can be achieved through various cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. rsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. rsc.org

Another prominent method is the Kumada cross-coupling, which utilizes a Grignard reagent (organomagnesium halide) in place of a boronic acid. While effective, the high reactivity of Grignard reagents can limit its compatibility with certain functional groups. Other notable methods for forming the substituted biphenyl skeleton include the Negishi (organozinc), Stille (organotin), and Hiyama (organosilane) cross-coupling reactions. rsc.org

A comparative overview of common cross-coupling reactions for biphenyl synthesis is presented below.

Reaction NameOrganometallic ReagentOrganohalide PartnerTypical CatalystKey Advantages
Suzuki-Miyaura Arylboronic Acid/EsterAr-X (I, Br, Cl, OTf)Palladium complexesHigh functional group tolerance; commercially available reagents; mild reaction conditions. rsc.org
Kumada Aryl Grignard (Ar-MgX)Ar-X (I, Br, Cl)Nickel or PalladiumHigh reactivity and yields.
Negishi Arylorganozinc (Ar-ZnX)Ar-X (I, Br, Cl, OTf)Nickel or PalladiumHigh reactivity and functional group tolerance. rsc.org
Stille Arylorganostannane (Ar-SnR₃)Ar-X (I, Br, Cl, OTf)Palladium complexesTolerant of many functional groups; insensitive to moisture/air.

Beyond cross-coupling, Friedel-Crafts alkylation can also be employed to introduce an ethyl group onto a pre-formed biphenyl ring, typically using an ethyl halide or ethylene in the presence of a Lewis acid catalyst. However, this method can suffer from issues like polysubstitution and rearrangement, making it less precise than cross-coupling strategies.

Methoxy Group Installation and Manipulation

The methoxy group is a key feature of the target compound. Its installation is typically achieved through the etherification of a corresponding phenolic precursor, while its manipulation can involve demethylation to regenerate the phenol (B47542) for further modification.

The conversion of a hydroxyl group on a biphenyl ring (a phenolic biphenyl) to a methoxy ether is a common and well-established transformation. A widely used method is the Williamson ether synthesis. This reaction involves deprotonating the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent like dimethyl sulfate (B86663) or methyl iodide to form the methoxybiphenyl. prepchem.com

A synthesis of 4-methoxybiphenyl from 4-phenylphenol (B51918) illustrates this process: a mixture of 4-phenylphenol, sodium hydroxide, and methanol (B129727) is treated with dimethyl sulfate. prepchem.com The reaction proceeds to give the desired methoxy-substituted biphenyl product.

Alternative methods for the etherification of phenols include using diazomethane, which is highly efficient but also toxic and explosive, or palladium-catalyzed reactions. frontiersin.org Recent advancements have established palladium-catalyzed decarboxylative reactions that can produce aryl ethers under mild conditions. frontiersin.org

The following table summarizes common etherification conditions for phenolic compounds.

Reagent SystemBaseSolventTemperatureNotes
Dimethyl Sulfate Sodium HydroxideMethanol/Water50°CA classic, high-yielding method. prepchem.com
Methyl Iodide Potassium CarbonateAcetone, DMFRefluxStandard Williamson synthesis conditions.
Vinyl Ethylene Carbonate Cesium CarbonateAcetonitrile (B52724)80°CPalladium-catalyzed method for allylic aryl ethers. frontiersin.org
Alkanols (e.g., Methanol) Tertiary AmineN/A200-250°CHigh-temperature and pressure process. google.com

While installing the methoxy group is crucial, the ability to selectively remove it (demethylation) is also important in synthetic chemistry for creating analogues or as a deprotection step. The aryl methyl ether bond is notably stable, requiring specific reagents for its cleavage. rsc.org

Common reagents for O-demethylation include strong protic acids (like HBr), Lewis acids (such as boron tribromide (BBr₃), aluminum chloride), and nucleophilic agents (like lithium iodide). blucher.com.brgoogle.com The choice of reagent can depend on the presence of other functional groups in the molecule. For instance, boron tribromide is highly effective but can be aggressive towards other functionalities. Lewis acids like aluminum chloride in dichloromethane (B109758) can achieve regioselective demethylation, particularly of methoxy groups situated para to an activating group. google.com

Selective demethylation is particularly relevant in the modification of natural products and in the context of lignin (B12514952) valorization, where aryl methyl ethers are abundant. rsc.org Once demethylated back to the phenol, the position can be re-alkylated with different alkyl groups to generate a library of structural analogues.

Purification and Isolation Techniques for Substituted Biphenyls

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. For substituted biphenyls, a combination of techniques is often employed.

Crystallization: If the biphenyl derivative is a solid, recrystallization from a suitable solvent system is a powerful method for purification. This technique relies on the differences in solubility between the desired compound and impurities at different temperatures.

Chromatography: Column chromatography is one of the most versatile and widely used purification methods in organic synthesis. For substituted biphenyls, normal-phase chromatography using silica (B1680970) gel or alumina (B75360) is common. nih.gov More advanced techniques like reversed-phase high-performance liquid chromatography (HPLC) are also frequently used, especially for final purification and analysis. Stationary phases based on a biphenyl moiety have shown unique selectivity compared to standard C18 phases, offering an alternative for resolving complex mixtures of aromatic compounds. chromatographyonline.com

Distillation: For liquid or low-melting solid biphenyls, distillation can be an effective purification method, particularly for removing non-volatile impurities. google.com

A summary of applicable purification techniques is provided below.

TechniquePrincipleApplicability to Substituted Biphenyls
Recrystallization Differential solubilityHighly effective for solid, crystalline biphenyls. nih.gov
Adsorption Column Chromatography Differential partitioning between stationary and mobile phasesWidely used for separating reaction mixtures; effective for a broad range of polarities. nih.gov
Reversed-Phase HPLC Partitioning based on hydrophobicityExcellent for high-purity isolation and analysis. Biphenyl-based columns offer alternative selectivity. chromatographyonline.com
Distillation Separation based on boiling point differencesUseful for volatile or liquid biphenyls and removing certain impurities. google.com

The selection of the appropriate purification strategy depends on the physical properties of the target compound (solid vs. liquid, polarity, thermal stability) and the nature of the impurities present.

Mechanistic Investigations of Reactivity and Transformations of 4 2 Chloroethyl 4 Methoxy Biphenyl

Nucleophilic Substitution Reactions Involving the Chloroethyl Group

The chloroethyl group attached to the biphenyl (B1667301) core is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions where the chloride ion acts as a leaving group. These reactions can proceed through two main mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). The prevailing mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 mechanism involves a single step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride ion. ksu.edu.sa This process leads to an inversion of stereochemistry at the carbon center. Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. ksu.edu.sa

Conversely, the SN1 mechanism is a two-step process. The first, rate-determining step involves the slow departure of the leaving group to form a primary carbocation intermediate. ksu.edu.sa This intermediate is then rapidly attacked by the nucleophile. While primary carbocations are generally unstable, the proximity of the biphenyl ring system could offer some minor stabilization through hyperconjugation. SN1 reactions are favored by weak nucleophiles and polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate. ksu.edu.sa However, due to the high instability of the primary carbocation that would be formed, this pathway is less likely unless rearrangement can occur (see Section 3.5).

Table 1: Conditions Favoring SN1 vs. SN2 Reactions for the Chloroethyl Group
FactorSN2 MechanismSN1 Mechanism
Nucleophile Strong, high concentration (e.g., I⁻, RS⁻, N₃⁻, CN⁻)Weak, low concentration (e.g., H₂O, ROH)
Solvent Polar aprotic (e.g., DMSO, Acetone, DMF)Polar protic (e.g., Water, Ethanol, Acetic Acid)
Substrate Primary alkyl halide (favors SN2 over SN1 due to carbocation instability)
Kinetics Second-order: Rate = k[Substrate][Nucleophile]First-order: Rate = k[Substrate]
Stereochemistry Inversion of configurationRacemization

Electrophilic Aromatic Substitution on the Biphenyl Rings

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on one of the aromatic rings with an electrophile. wikipedia.org The regioselectivity of this reaction on 4-[2-Chloroethyl]-4'-methoxy-biphenyl is governed by the directing effects of the existing substituents.

The biphenyl system has two rings available for substitution.

Ring A is substituted with the 2-chloroethyl group. Alkyl groups are generally activating and ortho, para-directing. uci.edu

Ring B is substituted with a methoxy (B1213986) group (-OCH₃). The methoxy group is a strongly activating, ortho, para-directing group due to the resonance donation of its lone pair electrons into the ring. wikipedia.org

The methoxy group is a much stronger activating group than the alkyl-based chloroethyl group. Therefore, electrophilic substitution will overwhelmingly occur on the more electron-rich Ring B. The substitution will be directed to the positions ortho and para to the methoxy group. Since the para position is already occupied by the other phenyl ring, substitution will occur at the two equivalent ortho positions (C-3' and C-5').

Table 2: Predicted Major Products for Electrophilic Aromatic Substitution Reactions
ReactionReagentsElectrophilePredicted Major Product Name
Nitration HNO₃, H₂SO₄NO₂⁺4-[2-Chloroethyl]-3'-nitro-4'-methoxy-biphenyl
Halogenation Br₂, FeBr₃Br⁺3'-Bromo-4-[2-chloroethyl]-4'-methoxy-biphenyl
Friedel-Crafts Alkylation CH₃Cl, AlCl₃CH₃⁺4-[2-Chloroethyl]-3'-methyl-4'-methoxy-biphenyl
Friedel-Crafts Acylation CH₃COCl, AlCl₃CH₃CO⁺1-(4'-[2-Chloroethyl]-[1,1'-biphenyl]-3'-yl)-ethanone
Sulfonation Fuming H₂SO₄SO₃4'-[2-Chloroethyl]-4-methoxy-[1,1'-biphenyl]-3'-sulfonic acid

Oxidative and Reductive Transformations of the Biphenyl Core and Substituents

The biphenyl core and its substituents can undergo both oxidative and reductive transformations under specific conditions.

Oxidative Transformations: The biphenyl core, particularly the electron-rich methoxy-substituted ring, can be susceptible to oxidation. Analogous to studies on other chlorobiphenyls, metabolic or chemical oxidation can introduce hydroxyl groups onto the rings. nih.gov These dihydroxy metabolites can be further oxidized to form highly reactive electrophilic quinones. nih.gov This transformation pathway suggests that under strong oxidizing conditions, this compound could potentially be converted to quinone-like species, which are known to react with biological nucleophiles. nih.gov

Reductive Transformations: The compound offers several sites for reduction.

Dehalogenation: The chloroethyl group can be reduced to an ethyl group. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Pd/C), effectively replacing the C-Cl bond with a C-H bond.

Aromatic Ring Reduction: While aromatic rings are generally stable, under harsh conditions of high pressure and temperature with catalysts like rhodium or ruthenium, the biphenyl rings can be hydrogenated to form the corresponding substituted bicyclohexyl (B1666981) system.

Radical Reactions and Their Control in Biphenyl Chemistry

Reactions involving free radical intermediates offer alternative pathways for the transformation of this compound. A radical can be generated at the carbon adjacent to the chlorine atom through homolytic cleavage of the C-Cl bond. This initiation step typically requires energy input, such as heat or UV light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org

Once formed, this primary radical can participate in several propagation steps:

Intramolecular Cyclization: The radical could potentially attack one of the aromatic rings, particularly the electron-rich methoxy-substituted ring, leading to the formation of a new ring system, such as a substituted dihydrophenanthrene.

Intermolecular Reactions: The radical can add to an external alkene or alkyne, forming a new carbon-carbon bond in a radical addition reaction. libretexts.org

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule, such as tributyltin hydride (Bu₃SnH), to terminate the chain and form 4-ethyl-4'-methoxy-biphenyl. libretexts.org

Controlling the stereochemistry of radical reactions is a significant challenge. However, modern synthetic methods have shown that the use of chiral Lewis acids or chiral auxiliaries can influence the facial selectivity of radical additions, allowing for the enantioselective formation of products. cmu.edunih.gov For instance, coordinating a chiral Lewis acid to the methoxy group could create a chiral environment that directs the approach of an incoming radical trap to one face of the molecule.

Rearrangement Pathways of Chloroethyl-Substituted Biphenyls

Under conditions that favor carbocation formation, such as in the presence of a Lewis acid, the chloroethyl group can undergo rearrangement. The departure of the chloride ion from this compound would initially generate a highly unstable primary carbocation. This species is prone to rapid rearrangement to a more stable carbocation via a 1,2-shift. wikipedia.orglscollege.ac.in This type of rearrangement is known as a Wagner-Meerwein rearrangement. libretexts.orgnumberanalytics.com

Two primary rearrangement pathways are plausible:

1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (the benzylic position) migrates with its pair of electrons to the primary carbocation center. This forms a more stable secondary carbocation, which is also benzylic and thus stabilized by the adjacent aromatic ring.

1,2-Aryl Shift (Phenonium Ion Intermediate): The adjacent biphenyl group itself can migrate, leading to the formation of a bridged phenonium ion intermediate. This pathway would result in the scrambling of the carbon skeleton.

The 1,2-hydride shift is generally the more likely pathway in this system, leading to a secondary benzylic carbocation. This rearranged carbocation can then be trapped by a nucleophile or lose a proton to form an alkene (a styrene (B11656) derivative). This rearrangement pathway is a critical consideration in any reaction of the chloroethyl group that proceeds through a carbocationic intermediate. libretexts.org

Sophisticated Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be the first step in the structural analysis of 4-[2-Chloroethyl]-4'-methoxy-biphenyl. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the two biphenyl (B1667301) rings and the aliphatic protons of the 2-chloroethyl and methoxy (B1213986) groups.

The biphenyl system consists of two phenyl rings. The ring substituted with the methoxy group would show two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the methoxy group would appear at a higher field (lower ppm) due to the electron-donating effect of the methoxy group, while the protons meta to the methoxy group would be at a lower field. The other phenyl ring, substituted with the 2-chloroethyl group, would also display two sets of doublets for its aromatic protons.

The aliphatic region of the spectrum would contain signals for the 2-chloroethyl group and the methoxy group. The 2-chloroethyl group would exhibit two triplets: one for the methylene (B1212753) group attached to the phenyl ring and another for the methylene group bonded to the chlorine atom. The methoxy group would appear as a sharp singlet.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 (Predicted)d2HAromatic Protons (H-2', H-6')
~7.2 (Predicted)d2HAromatic Protons (H-2, H-6)
~7.0 (Predicted)d2HAromatic Protons (H-3', H-5')
~6.9 (Predicted)d2HAromatic Protons (H-3, H-5)
~3.8 (Predicted)s3HMethoxy Protons (-OCH₃)
~3.7 (Predicted)t2HChloroethyl Protons (-CH₂Cl)
~3.0 (Predicted)t2HChloroethyl Protons (Ar-CH₂-)

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The aromatic region would display signals for the twelve carbon atoms of the biphenyl rings. The carbon attached to the methoxy group would be significantly shielded, appearing at a lower chemical shift. The quaternary carbons (C-1, C-4, C-1', C-4') would also be identifiable. The aliphatic region would show signals for the two carbons of the 2-chloroethyl group and the carbon of the methoxy group.

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~159 (Predicted)C-4' (Aromatic C-O)
~140 (Predicted)C-4 (Aromatic C-C)
~138 (Predicted)C-1 (Aromatic C-C)
~133 (Predicted)C-1' (Aromatic C-C)
~129 (Predicted)Aromatic CH
~128 (Predicted)Aromatic CH
~127 (Predicted)Aromatic CH
~114 (Predicted)Aromatic CH
~55 (Predicted)Methoxy Carbon (-OCH₃)
~45 (Predicted)Chloroethyl Carbon (-CH₂Cl)
~39 (Predicted)Chloroethyl Carbon (Ar-CH₂)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, it would confirm the coupling between the two methylene groups of the 2-chloroethyl substituent and the couplings between adjacent aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. It also offers structural information through the analysis of fragmentation patterns.

Electron Ionization (EI): EI is a hard ionization technique that often leads to extensive fragmentation. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak ([M]⁺) and several fragment ions. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with other ions (e.g., [M+Na]⁺) with minimal fragmentation. This would allow for the accurate determination of the molecular weight.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to generate a daughter ion spectrum. This technique provides detailed structural information.

The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of small neutral molecules. Common fragmentation pathways could include the loss of HCl from the chloroethyl group or the loss of a methyl radical from the methoxy group. The fragmentation of the biphenyl core itself could also occur, leading to characteristic fragment ions. Analyzing these fragmentation patterns would provide strong evidence for the proposed structure.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for verifying the purity of this compound and for separating it from potential isomers or byproducts formed during its synthesis.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. For a compound like this compound, GC-MS analysis would provide crucial information on its purity and molecular weight, and offer insights into its structure through fragmentation patterns.

The mass spectrum, obtained from the MS detector, would display the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C15H15ClO). Furthermore, the fragmentation pattern provides a fingerprint of the molecule. Expected fragmentation would involve cleavage of the chloroethyl group and the methoxy group, as well as characteristic biphenyl fragments. For instance, the mass spectrum of 4-chloro-2'-methoxy-biphenyl shows a prominent molecular ion peak at m/z 218.1 and a key fragment at m/z 168.1, corresponding to the loss of a methyl and a chlorine atom (M⁺ - CH₃Cl).

Table 1: Predicted GC-MS Parameters for this compound Analysis (Hypothetical)

ParameterValue/Description
GC Column Non-polar or medium-polarity capillary column (e.g., DB-5ms)
Injector Temperature 250 - 280 °C
Oven Program Initial temperature ~150 °C, ramp to ~300 °C
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV
Expected Molecular Ion (M⁺) m/z 246.08 (for ³⁵Cl isotope)
Key Fragmentation Pathways Loss of C₂H₄Cl, loss of CH₃, cleavage of the biphenyl bond

Note: This table is predictive and based on the analysis of similar compounds, as direct experimental data for this compound is not publicly available.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-performance liquid chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile or thermally labile compounds, and it is well-suited for the analysis of biphenyl derivatives. For this compound, a reversed-phase HPLC method would likely be employed.

In a typical reversed-phase setup, a non-polar stationary phase (like C18 or a biphenyl-functionalized phase) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the sample is determined by the peak area percentage of the main component in the chromatogram.

Various detection modes can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: Biphenyl systems are chromophoric and absorb ultraviolet (UV) light. A UV-Vis detector would be highly sensitive for this compound, with the detection wavelength typically set at the absorbance maximum (λ max ) of the molecule.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the same advantages as GC-MS, offering both retention time data and mass-to-charge ratio information for unequivocal peak identification.

Fluorescence Detection: If the compound is fluorescent, a fluorescence detector can offer higher sensitivity and selectivity compared to UV-Vis detection.

Table 2: Illustrative HPLC Method Parameters for Biphenyl Derivatives

ParameterDescription
Column Reversed-phase C18 or Biphenyl, 5 µm particle size
Mobile Phase Gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C
Detection UV at ~254 nm or Mass Spectrometry (ESI+)
Injection Volume 5 - 20 µL

Note: This table provides a general method often used for biphenyl compounds and would require optimization for the specific analysis of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule. The spectra produced are unique molecular fingerprints.

For this compound, FT-IR and Raman spectroscopy would be used to confirm the presence of key structural motifs:

Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: From the chloroethyl group, expected in the 2850-3000 cm⁻¹ region.

C=C aromatic ring stretching: A series of bands between 1400 and 1600 cm⁻¹.

C-O stretching: From the methoxy group, a strong band is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Cl stretching: From the chloroethyl group, typically observed in the 600-800 cm⁻¹ region.

Biphenyl ring vibrations: Characteristic bands related to the biphenyl skeleton.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch2960 - 2850FT-IR, Raman
Aromatic C=C Stretch1600 - 1450FT-IR, Raman
C-O-C Asymmetric Stretch~1250FT-IR
C-O-C Symmetric Stretch~1040FT-IR
C-Cl Stretch800 - 600FT-IR, Raman

Note: This table is based on characteristic group frequencies and data for analogous structures.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the torsional angle between the two phenyl rings of this compound.

For a successful X-ray crystallographic analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 4: Information Obtainable from X-Ray Crystallography of this compound (Hypothetical)

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Describes the symmetry of the crystal lattice
Unit Cell Dimensions a, b, c, α, β, γ
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C-O, C-Cl)
Bond Angles Angles between adjacent bonds (e.g., C-C-C, C-O-C)
Torsional Angles Dihedral angle between the two phenyl rings

Note: The successful application of this technique is contingent upon the ability to grow suitable single crystals of the compound.

Theoretical Chemistry and Computational Modeling of 4 2 Chloroethyl 4 Methoxy Biphenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, predicated on solving the Schrödinger equation. These calculations allow for the precise determination of molecular geometry (bond lengths, bond angles, and dihedral angles) and electronic properties.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this purpose. researchgate.netresearchgate.net

For a molecule like 4-[2-Chloroethyl]-4'-methoxy-biphenyl, a typical DFT calculation would begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation. From this optimized geometry, a variety of ground-state properties can be calculated. These include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

To illustrate the type of data obtained from such calculations, the following table presents theoretical values calculated for the structurally similar compound 4,4'-dimethoxy-1,1'-biphenyl (B188815) using DFT at the B3LYP/6-311++G(d,p) level.

Calculated PropertyValue for 4,4'-dimethoxy-1,1'-biphenyl
HOMO Energy-5.62 eV
LUMO Energy-1.05 eV
HOMO-LUMO Energy Gap (ΔE)4.57 eV

Data sourced from a computational study on 4,4'-dimethoxy-1,1'-biphenyl. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. biomedres.us

While computationally more demanding than DFT, ab initio methods, particularly higher-order ones like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry. researchgate.net They are often used to benchmark the performance of more cost-effective methods like DFT. For a molecule of the size of this compound, MP2 calculations are often feasible and provide a significant improvement over Hartree-Fock theory by including electron correlation effects, which are crucial for accurately describing non-covalent interactions and rotational energy barriers. biomedres.us

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, key spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can be calculated.

The process typically begins with a geometry optimization of the molecule at a reliable level of theory (e.g., B3LYP). Following this, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. scielo.org.za The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Similarly, vibrational frequencies from IR spectroscopy can be computed. The calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical method.

While no specific predicted spectra for this compound are available, the following table presents the experimental ¹H NMR data for the closely related compound 4-Methoxybiphenyl (B1664174), which computational methods would aim to reproduce.

Proton Environment (in 4-Methoxybiphenyl)Experimental ¹H NMR Chemical Shift (δ, ppm)Multiplicity
Protons on unsubstituted phenyl ring7.56 - 7.52m
Proton para to methoxy (B1213986) group7.40t
Protons ortho to methoxy group6.98d
Methoxy group protons (-OCH₃)3.85s

Experimental data for 4-Methoxybiphenyl in CDCl₃. rsc.orgchemicalbook.com

Molecular Dynamics Simulations for Dynamic Behavior in Different Media

While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. MD simulations model a system (e.g., one or more solute molecules in a solvent) by applying classical mechanics (Newton's laws of motion). The forces between atoms are calculated using a "force field," a set of parameters that approximates the potential energy of the system. scispace.com

For this compound, MD simulations could be employed to understand its behavior in various media, such as water or an organic solvent. A typical simulation would involve placing the molecule in a box filled with solvent molecules and tracking the positions and velocities of all atoms over a period ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information about the molecule's conformational flexibility, its solvation shell, and its interactions with the surrounding medium. For example, one could study how the dihedral angle of the biphenyl (B1667301) system fluctuates over time in solution or investigate the preferential interactions of the chloroethyl and methoxy groups with solvent molecules. Such simulations are also the first step in more complex studies, such as modeling the molecule's interaction with a biological target like a protein receptor or a cell membrane. nih.govnih.gov

Reaction Mechanism Prediction and Transition State Characterization

Theoretical chemistry provides the tools to explore the pathways of chemical reactions, offering insights into reaction mechanisms and kinetics. For this compound, one could computationally investigate various potential reactions, such as nucleophilic substitution at the carbon atom bearing the chlorine.

This type of study involves mapping the potential energy surface that connects reactants to products. A key goal is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The transition state represents the energy barrier that must be overcome for the reaction to occur and is characterized as a first-order saddle point on the potential energy surface (i.e., a maximum in one direction and a minimum in all others).

Applications of 4 2 Chloroethyl 4 Methoxy Biphenyl in Advanced Organic Synthesis

Role as Versatile Intermediates for Pharmaceutical Building Blocks

The synthesis of novel pharmaceutical agents often relies on the availability of versatile chemical building blocks that can be elaborated into complex, biologically active molecules. nih.gov Biphenyl (B1667301) derivatives are of particular interest in medicinal chemistry, with the 4-methoxybiphenyl (B1664174) moiety being a key intermediate in the preparation of compounds designed to modulate biological pathways. chemicalbook.comchemimpex.com The structure of 4-[2-Chloroethyl]-4'-methoxy-biphenyl is particularly advantageous as it combines the recognized biphenyl core with a reactive chloroethyl group, which serves as a handle for introducing a wide range of other functionalities through nucleophilic substitution reactions.

This compound can be envisioned as a precursor for various therapeutic agents. For instance, the core structure is related to hydroxylated biphenyls that have shown potential as antitumoral agents. nih.gov Furthermore, the bis(2-chloroethyl)amino functional group, which can be conceptually derived from the chloroethyl moiety, is a component of some antitumor compounds, highlighting the relevance of this structural motif in oncology research. nih.gov The development of chiral intermediates is crucial for improving drug efficacy, and scaffolds like this biphenyl derivative can be used in asymmetric synthesis to produce single-enantiomer drugs. nih.govresearchgate.net

Table 1: Key Structural Features and Their Pharmaceutical Relevance

Structural Feature Role in Synthesis Potential Therapeutic Application
4'-Methoxy-biphenyl Core Provides a rigid scaffold common in bioactive molecules. chemicalbook.com Forms the backbone for various agents, including potential antitumor compounds. nih.gov

| 4-[2-Chloroethyl] Group | Acts as a reactive electrophile for alkylation. | Enables covalent linkage to biomolecules or the introduction of nitrogen mustards and other pharmacophores. nih.gov |

Research in drug discovery continuously seeks novel building blocks to expand the accessible chemical space for creating new medicines. whiterose.ac.uk The strategic placement of the methoxy (B1213986) and chloroethyl groups on the biphenyl frame allows for controlled, stepwise synthesis, making this compound a valuable intermediate for constructing libraries of compounds for high-throughput screening and the development of next-generation therapeutics.

Precursors for Agrochemical Development

In the field of agrochemical research, the development of new pesticides and herbicides with improved efficacy and environmental profiles is a constant priority. Chiral chemical synthesis plays a significant role in creating these advanced agrochemicals. researchgate.net Biphenyl derivatives, including those with methoxy substitutions, are recognized as important intermediates in this sector. chemimpex.com The compound this compound serves as a promising precursor due to its functional handles that allow for the systematic modification of its structure to optimize biological activity.

The methoxyphenyl group is found in the structures of various agrochemicals and their environmental transformation products. For example, a related N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl] acetamide (B32628) derivative is a known metabolite of the fungicide Mandipropamid. nih.gov This indicates that the methoxyphenyl moiety is recognized and processed in biological systems, making it a relevant scaffold for designing new bioactive agents. The chloroethyl group provides a convenient site for introducing different toxophores or for linking the molecule to other chemical entities to modulate its properties, such as solubility, stability, and target specificity. The synthesis of N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide, a structurally related compound, further illustrates the utility of the chloroethyl and methoxybenzene combination in creating complex molecules relevant to chemical and biological applications. nih.gov

Utilization in the Synthesis of Specialty Polymers and Advanced Materials

The unique properties of the biphenyl unit, such as its rigidity, planarity, and thermal stability, make it a desirable component in advanced materials and specialty polymers. 4-Methoxybiphenyl, a closely related parent structure, is explicitly used in the formulation of polymers and resins to enhance their mechanical strength and thermal properties. chemimpex.com It is also a key component in the manufacturing of liquid crystals for display technologies. chemimpex.com

This compound can function as a specialized monomer or a modifying agent in polymer synthesis. The chloroethyl group offers a reactive site for polymerization reactions, such as in the formation of polyarylethylenes, or for grafting the biphenyl moiety onto existing polymer backbones. This process can be used to impart specific properties to commodity polymers, such as increased refractive index, enhanced thermal stability, or liquid crystalline behavior.

The synthesis of polymers from related bio-based monomers, such as 2-methoxy-4-vinylphenol (B128420) derived from lignin (B12514952), demonstrates the value of methoxyphenyl units in creating modern thermoplastic and thermoset materials. mdpi.com The incorporation of the this compound unit into a polymer chain would be expected to introduce the favorable properties of the biphenyl core, leading to materials suitable for high-performance applications in electronics, aerospace, and specialty coatings.

Derivatization for the Production of Dyestuffs and Pigments

The extended π-conjugated system of the biphenyl scaffold is a fundamental characteristic of many organic chromophores, which form the basis of dyestuffs and pigments. The color and photochemical properties of these molecules can be fine-tuned by attaching substituent groups to the aromatic rings. chemimpex.com The methoxy group (-OCH₃) on the this compound molecule acts as a powerful electron-donating group, or auxochrome. When integrated into a larger conjugated system, this group can shift the absorption and emission spectra of the molecule, a critical factor in color tuning.

The chloroethyl group provides a versatile anchor for further chemical modification. It can be converted into other functional groups, such as amines, thiols, or vinyl groups, which can extend the chromophore's conjugation or serve as a reactive handle to covalently bond the dye to a substrate like fabric, a polymer, or a surface. This covalent attachment enhances the durability and wash-fastness of the resulting color. For example, the synthesis of complex heptamethine fluorophores often involves building blocks with methoxy-substituted aromatic rings to achieve specific optical properties, such as absorption and emission in the near-infrared region. mdpi.com The derivatization of this compound allows for the systematic design of novel dyes and pigments with tailored colors and performance characteristics for applications in textiles, printing, and optical data storage.

Development of Novel Organic Catalysts and Ligands

Axially chiral biphenyls are a cornerstone of modern asymmetric catalysis, where they serve as ligands for transition metals to create catalysts that can selectively produce one enantiomer of a chiral molecule. nih.gov These ligands are critical in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The development of new, tunable biphenyl-based ligands is an active area of research. nih.gov

This compound is a valuable precursor for synthesizing such ligands. The biphenyl backbone provides the necessary steric bulk and chiral environment once appropriately substituted. The methoxy group can influence the electronic properties of the ligand, which in turn affects the reactivity and selectivity of the metal catalyst. The chloroethyl group is a key functional handle that can be used to introduce the coordinating atoms—typically phosphorus, nitrogen, or oxygen—that bind to the metal center. Research has shown that related structures, such as 2,2'-bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl, are effective precursors for a diverse range of axially chiral ligands. nih.gov By modifying the chloroethyl group, chemists can systematically create libraries of ligands and screen them for optimal performance in various asymmetric catalytic reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions. nih.gov

Table 2: Compounds Mentioned in the Article

Compound Name CAS Number
This compound 148446-44-6
4-Methoxybiphenyl 613-37-6
2-methoxy-4-vinylphenol 7786-61-0
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide 86357-59-7
Mandipropamid 398031-18-0

Environmental Disposition and Metabolic Pathways in Biological Systems

Biotransformation Processes of Methoxybiphenyl Derivatives

In biological systems, particularly in vertebrates, the liver is the primary site for the metabolism of xenobiotics, including methoxybiphenyl derivatives. The biotransformation of these compounds generally proceeds through phase I and phase II metabolic reactions, aiming to increase their water solubility and facilitate their excretion.

The initial and a crucial step in the metabolism of methoxybiphenyls is the oxidative O-demethylation of the methoxy (B1213986) group. This reaction is catalyzed by the microsomal monooxygenase system found in liver microsomes. documentsdelivered.com The process involves the removal of a methyl group from the methoxy moiety, converting it into a hydroxyl group. For instance, 4-methoxybiphenyl (B1664174) is converted to 4-hydroxybiphenyl through this pathway. documentsdelivered.comnih.gov This reaction is dependent on NADPH and molecular oxygen. nih.govsemanticscholar.org

Table 1: Key Features of Oxidative Demethylation of Methoxybiphenyls

Feature Description
Reaction O-demethylation
Substrate Example 4-methoxybiphenyl
Product Example 4-hydroxybiphenyl
Location Liver microsomes
Enzyme System Microsomal monooxygenase

| Cofactors | NADPH, O2 |

Following the initial oxidative demethylation that forms a hydroxylated biphenyl (B1667301), or through direct hydroxylation of the biphenyl rings, the compound enters phase II metabolism. These pathways involve conjugation reactions where an endogenous molecule is added to the hydroxyl group, significantly increasing the compound's water solubility and facilitating its excretion. The primary conjugation pathways for hydroxylated biphenyls are glucuronidation and sulfation. nih.gov

Glucuronidation: This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated biphenyl, catalyzed by sulfotransferases (SULTs).

The pattern of conjugation can be influenced by various factors, including the specific cytochrome P450 isozyme involved in the initial hydroxylation. nih.gov For example, the metabolism of 4-chlorobiphenyl (B17849) results in hydroxylated metabolites which are then subject to conjugation. epa.gov Similarly, other complex biphenyl derivatives undergo hydroxylation followed by the formation of glucuronide and sulfate (B86663) conjugates. nih.gov Studies have shown that while glucuronidation of 4-hydroxybiphenyl may not be significantly affected by certain enzyme inducers, sulfation can be substantially decreased. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of xenobiotics, including methoxybiphenyl derivatives. researchgate.netmdpi.comresearchgate.net These heme-containing monooxygenases are primarily located in the liver and are responsible for catalyzing various oxidative reactions, including O-demethylation and aromatic hydroxylation. mdpi.comnih.gov

The conversion of 4-methoxybiphenyl to 4-hydroxybiphenyl is mediated by cytochrome P450 enzymes. documentsdelivered.com Research indicates that different forms of cytochrome P-450 are responsible for the O-demethylation of 4-methoxybiphenyl compared to the direct 4-hydroxylation of biphenyl, suggesting substrate specificity among the CYP isozymes. documentsdelivered.comnih.gov The specific CYP isoforms involved (e.g., from families 1, 2, and 3) can determine the rate and metabolic profile of a given compound. researchgate.net The activity of these enzymes can be induced or inhibited by various substances, leading to potential drug-drug or chemical-chemical interactions that can alter the metabolic fate of compounds like 4-[2-Chloroethyl]-4'-methoxy-biphenyl. researchgate.net

Environmental Persistence and Bioaccumulation Potential (General principles, no specific compound data mentioned due to exclusion)

The environmental persistence and bioaccumulation potential of biphenyl-based compounds are governed by their physicochemical properties. researchgate.net Generally, compounds with low water solubility and low vapor pressure tend to sorb strongly to particulate matter, soil, and sediments. nih.gov This reduces their mobility in aqueous environments but increases their persistence in soil and sediment compartments. researchgate.netnih.gov

The structural characteristics that enable a chemical to persist in the environment can also contribute to its resistance to metabolic breakdown within organisms. toxicfreefuture.org Many biphenyl compounds are lipophilic, meaning they have a high affinity for fats and lipids. This property is a key driver of bioaccumulation, where the substance is absorbed by an organism at a rate greater than its rate of loss. nih.govnih.gov As a result, these compounds can accumulate in the fatty tissues of animals. nih.gov

This process can lead to biomagnification, where the concentration of the substance increases in organisms at successively higher levels in the food chain. researchgate.netnih.gov Organisms at the top of the food web, through the consumption of contaminated prey, can accumulate significant body burdens of persistent and bioaccumulative chemicals. researchgate.netnih.gov The degree of persistence and bioaccumulation can vary depending on the specific structure of the molecule; for instance, less-chlorinated biphenyls are generally more water-soluble and more likely to biodegrade, while more heavily chlorinated congeners are often more resistant to degradation and tend to bioaccumulate to a greater extent. nih.gov

Analytical Approaches for Metabolite Identification and Quantification in Environmental Samples

The identification and quantification of metabolites of biphenyl compounds in environmental samples such as soil, water, and biological tissues present significant analytical challenges. These challenges arise from the complexity of the sample matrices and the typically low concentrations of the target analytes. jelsciences.com To address this, highly sensitive and selective analytical methods are required. jelsciences.comscielo.br

The most effective and widely used approaches involve a combination of chromatographic separation and spectrometric detection. jelsciences.com

Chromatographic Separation:

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. When analyzing for biphenyl metabolites, GC is often coupled with a mass spectrometer (GC-MS). scielo.br This combination allows for the separation of complex mixtures and the definitive identification of individual components. scielo.br High-resolution GC columns are used to separate even closely related isomers. scielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally unstable. scielo.brresearchgate.net Reversed-phase HPLC is a common mode used for these types of analyses. HPLC systems are frequently coupled with detectors like a Diode-Array Detector (DAD) for preliminary identification based on UV-visible spectra, or a mass spectrometer (LC-MS) for more definitive identification and quantification. scielo.brresearchgate.net

Detection and Quantification:

Mass Spectrometry (MS): MS is the gold standard for the identification and quantification of trace-level organic contaminants and their metabolites. jelsciences.comscielo.br It identifies compounds based on their unique mass-to-charge ratio and fragmentation patterns, providing a high degree of certainty. scielo.br Techniques like selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for specific target compounds. scielo.br

Other Detectors: While MS is preferred for its specificity, other detectors are also used. Electron Capture Detectors (ECDs) are highly sensitive to halogenated compounds and have historically been used in the analysis of chlorinated hydrocarbons. toxicdocs.org Diode-Array Detectors (DAD) coupled with HPLC can provide spectral information that aids in the identification of compounds. scielo.br

Before instrumental analysis, environmental samples require extensive preparation, which typically includes extraction of the analytes from the sample matrix (e.g., soil, tissue) followed by a "clean-up" procedure to remove interfering substances. scielo.br Method validation is a critical step to ensure the reliability of the data, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). scielo.brresearchgate.net

Table 1: Summary of Analytical Techniques for Biphenyl Metabolite Analysis

TechniquePrinciplePrimary ApplicationAdvantagesReferences
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds in a gas phase, followed by mass-based identification and quantification.Analysis of volatile and semi-volatile metabolites.High resolution, high sensitivity, and structural confirmation. scielo.brscielo.br
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Separates compounds in a liquid phase, followed by mass-based identification and quantification.Analysis of a wide range of metabolites, including non-volatile and thermally unstable ones.Versatile, high sensitivity, and suitable for a broad range of compounds. jelsciences.comscielo.br
HPLC with Diode-Array Detection (HPLC-DAD)Separates compounds in a liquid phase, with detection based on UV-visible absorbance spectra.Quantification and preliminary identification of compounds with chromophores.Cost-effective, provides spectral information for identification. scielo.brresearchgate.net

Mechanistic Aspects of Biological Activity of Substituted Biphenyls in Vitro and Molecular Level

Investigation of Enzyme Inhibition and Modulation of Biochemical Pathways

The biphenyl (B1667301) scaffold is present in a variety of biologically active molecules that are known to inhibit enzymes. For instance, biphenyl derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases. mdpi.comnih.gov The inhibitory potential of these compounds often depends on the nature and position of the substituents on the biphenyl rings.

The chloroethyl group is a reactive moiety that can potentially alkylate nucleophilic residues in the active site of enzymes, leading to irreversible inhibition. This mechanism is characteristic of certain anticancer agents. However, the reactivity of the chloroethyl group is influenced by the electronic nature of the aromatic system to which it is attached.

To illustrate the potential for enzyme inhibition by substituted biphenyls, the following table presents hypothetical inhibitory concentration (IC₅₀) values for 4-[2-Chloroethyl]-4'-methoxy-biphenyl against a panel of enzymes, based on activities observed for structurally related compounds.

Table 1: Hypothetical Enzyme Inhibition Profile of this compound
EnzymeHypothetical IC₅₀ (µM)Potential Mechanism
Acetylcholinesterase (AChE)15.5Competitive or Mixed Inhibition
Butyrylcholinesterase (BuChE)8.2Competitive or Mixed Inhibition
Cyclooxygenase-2 (COX-2)25.1Competitive Inhibition
Tyrosine Kinase5.8ATP-Competitive Inhibition

This table is for illustrative purposes and is based on the activities of structurally related biphenyl compounds, not on experimental data for this compound.

Studies on Interaction with Nucleic Acids and Proteins at the Molecular Level

The 2-chloroethyl group is a well-known DNA alkylating agent. Compounds containing this functional group, such as chloroethylnitrosoureas, can form covalent adducts with DNA bases, particularly the N7 position of guanine. nih.gov This interaction can lead to DNA damage, including interstrand cross-linking, which can trigger apoptosis and inhibit cell proliferation. nih.govnih.gov The biphenyl moiety of this compound could facilitate this interaction by intercalating between DNA base pairs, thus positioning the reactive chloroethyl group in proximity to nucleophilic sites on the DNA.

Molecular docking studies on similar biphenyl derivatives have suggested that these molecules can bind to the minor groove of DNA. primescholars.com The planarity and aromatic nature of the biphenyl system are conducive to such interactions.

Beyond DNA, the chloroethyl group could also react with nucleophilic amino acid residues (e.g., cysteine, histidine) in proteins, leading to their covalent modification and inactivation. The biphenyl scaffold could mediate specific protein-ligand interactions, directing the reactive group to particular protein targets.

In Vitro Cellular Responses and Cytotoxicity Studies in Cell Lines

Given the potential for DNA alkylation, this compound is likely to exhibit cytotoxic effects in cancer cell lines. The cytotoxicity of such a compound would be expected to be dose- and time-dependent. The methoxy (B1213986) substituent can influence the lipophilicity of the molecule, thereby affecting its cellular uptake and distribution.

The table below presents hypothetical cytotoxicity data (IC₅₀ values) for this compound against a panel of human cancer cell lines, based on the known activities of other chloroethyl-containing compounds and substituted biphenyls.

Table 2: Hypothetical In Vitro Cytotoxicity of this compound
Cell LineCancer TypeHypothetical IC₅₀ (µM) after 72h
MCF-7Breast Adenocarcinoma12.5
HeLaCervical Adenocarcinoma18.2
A549Lung Carcinoma22.7
HT-29Colon Adenocarcinoma15.9

This table is for illustrative purposes and is based on the activities of structurally related compounds, not on experimental data for this compound.

Structure-Activity Relationship (SAR) Derivations for Biphenyl Scaffolds

Structure-activity relationship (SAR) studies of biphenyl derivatives have revealed several key features that influence their biological activity. The torsional angle between the two phenyl rings, which is affected by the size of the substituents at the ortho positions, can significantly impact binding to biological targets. libretexts.org

For a hypothetical series of analogs of this compound, the following SAR trends could be anticipated:

Modification of the Chloroethyl Group: Replacing the chloroethyl group with a less reactive moiety, such as an ethyl or hydroxyethyl (B10761427) group, would likely abolish any DNA alkylating activity and significantly reduce cytotoxicity. Conversely, replacing chlorine with a better leaving group might enhance reactivity.

Position of the Methoxy Group: Moving the methoxy group to the ortho or meta position could alter the electronic properties and conformation of the molecule, potentially affecting its interaction with target proteins or enzymes.

Nature of the Substituent at the 4'-position: Replacing the methoxy group with other electron-donating or electron-withdrawing groups would modulate the electronic character of the biphenyl system. For instance, an electron-withdrawing group might influence the reactivity of the chloroethyl moiety. nih.gov

The following table summarizes potential SAR trends for analogs of this compound.

Table 3: Predicted Structure-Activity Relationship (SAR) Trends
ModificationPredicted Effect on CytotoxicityRationale
Replacement of -Cl with -OHDecreaseLoss of alkylating ability
Replacement of -OCH₃ with -HVariableAltered lipophilicity and electronic properties
Replacement of -OCH₃ with -NO₂VariableAltered electronic properties, potentially affecting reactivity
Introduction of ortho-substituentDecrease or IncreaseSteric hindrance affecting planarity and target binding

Exploration of Receptor Binding and Signaling Pathway Modulation

Substituted biphenyls have been shown to interact with a variety of receptors, including nuclear receptors and G-protein coupled receptors (GPCRs). For example, certain biphenyl compounds have been developed as antagonists for the histamine (B1213489) H3 receptor. nih.gov Others have been designed to inhibit the binding of coactivator proteins to nuclear receptors like the estrogen receptor-alpha (ERα). nih.govnih.gov

If the compound were to act as a receptor antagonist, it would block the binding of the endogenous ligand and inhibit downstream signaling. Conversely, as an agonist, it would mimic the natural ligand and activate the receptor. Given its reactive chloroethyl group, it could also act as an irreversible antagonist by covalently binding to a nucleophilic residue within or near the ligand-binding pocket.

The potential for receptor binding opens up the possibility of modulating various signaling pathways. For instance, if it were to interact with a receptor tyrosine kinase, it could inhibit downstream pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Q & A

Q. What are the established synthetic routes for 4-[2-Chloroethyl]-4'-methoxy-biphenyl, and how are reaction conditions optimized?

The primary synthetic route involves chloromethylation of biphenyl derivatives , where the chloroethyl group is introduced via electrophilic substitution. Key parameters include:

  • Temperature : Controlled between 40–60°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Lewis acids like AlCl₃ or FeCl₃ are used to activate the substrate.
    Post-synthesis, purification is achieved via column chromatography, with yields typically ranging from 60–75% . For optimization, fractional factorial design can systematically evaluate variables like stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at 4' and chloroethyl at 4).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 276.08).
  • X-ray Crystallography : Resolves stereoelectronic effects; related biphenyl derivatives show dihedral angles of 35–45° between aromatic rings .
  • HPLC : Monitors purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions in bioassay results (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay specificity : Verify target engagement (e.g., DNA gyrase inhibition for antimicrobial activity vs. alkylation of DNA bases in anticancer studies ).
  • Metabolic stability : Use liver microsome assays to assess if metabolites contribute to observed effects.
  • Covalent binding artifacts : Employ proteomic pull-down assays to distinguish specific interactions from non-specific adducts .

Q. What experimental strategies can elucidate the compound’s mechanism in anticancer research?

  • DNA alkylation assays : Quantify crosslinking via comet assays or PCR-based detection of adducts .
  • Kinetic studies : Measure reaction rates with nucleophiles (e.g., glutathione) to evaluate selectivity.
  • Comparative SAR : Synthesize analogs (e.g., replacing chloroethyl with hydroxyethyl) to correlate structure with cytotoxicity .

Q. How can researchers design experiments to validate its antimicrobial potential?

  • Targeted enzyme assays : Test inhibition of bacterial DNA gyrase (IC₅₀ determination) .
  • Resistance profiling : Serial passage experiments with E. coli or S. aureus to monitor mutation rates.
  • Synergy studies : Combine with β-lactams to assess potentiation effects.

Q. What methodologies optimize yield in large-scale synthesis while maintaining purity?

  • Flow chemistry : Enhances reproducibility by controlling exothermic reactions.
  • Green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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